molecular formula C9H7NO2 B2443689 Methyl 3-(2-Pyridyl)propiolate CAS No. 72764-93-3

Methyl 3-(2-Pyridyl)propiolate

Cat. No. B2443689
CAS RN: 72764-93-3
M. Wt: 161.16
InChI Key: FZFHTWMHKXJIKR-UHFFFAOYSA-N
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Description

Methyl 3-(2-Pyridyl)propiolate is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 and is a solid at room temperature . It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid .


Synthesis Analysis

The synthesis of Methyl 3-(2-Pyridyl)propiolate can be achieved from 2-ETHYNYLPYRIDINE, Carbon dioxide, and Iodomethane . Various reaction conditions have been reported, including the use of titanium tetrachloride in dichloromethane at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of Methyl 3-(2-Pyridyl)propiolate contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

Methyl 3-(2-Pyridyl)propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .

It is stored in dry conditions at 2-8°C . The predicted boiling point is 274.4±13.0 °C and the predicted density is 1.18±0.1 g/cm3 .

Scientific Research Applications

Reaction Mechanisms and Synthesis

Methyl 3-(2-Pyridyl)propiolate has been studied extensively in reaction mechanisms and synthesis processes. It has been involved in addition reactions with heterocyclic compounds, leading to the formation of various complex organic structures. For instance, reactions of acetylenic esters with pyridines in the presence of proton donors led to the formation of compounds like methyl [1,2-dihydro-1-(trans-2-methoxycarbonylvinyl)-3,5-dimethyl-2-pyridyl]propiolate. These reactions were influenced by the addition of substances like methanol, water, and phenol, demonstrating versatility in product formation (Acheson & Woollard, 1971). Similarly, reactions of methyl (2-pyridyl)acetate with methyl propiolate yielded quinolizine derivatives, showcasing the compound's role in creating more complex molecular structures (Acheson & Woollard, 1975).

Chemical Synthesis and Biological Activity

Methyl 3-(2-Pyridyl)propiolate is also pivotal in the stereoselective synthesis of key organic molecules. For instance, it is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, demonstrating its relevance in synthesizing biologically active compounds (Zhong et al., 1999). In another study, its derivative was identified as a candidate for cognitive disorder treatments due to favorable biological activities and oral bioavailability (Lin et al., 1997).

Biochemical Applications

Methyl 3-(2-Pyridyl)propiolate has applications in biochemical processes, such as protein thiolation and reversible protein-protein conjugation. A heterobifunctional reagent was synthesized from this compound, facilitating protein thiolation, indicating its utility in protein biochemistry (Carlsson, Drevin, & Axén, 1978).

Synthetic Methodology and Medicinal Chemistry

It has also played a crucial role in the development of synthetic methodologies for creating medicinally relevant compounds. For example, the sequential coupling and cyclization reactions between aryl halides and methyl propiolate were investigated, demonstrating the compound's utility in complex organic synthesis and its application in medicinal chemistry (Hiroya, Matsumoto, & Sakamoto, 2004).

Safety and Hazards

Methyl 3-(2-Pyridyl)propiolate is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

It’s known that the compound is a reagent and building block for the synthesis of other organic compounds . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.

Biochemical Pathways

Given its role as a reagent in the synthesis of other organic compounds , it’s likely that it participates in various biochemical reactions and pathways.

Result of Action

Its role as a reagent in the synthesis of other organic compounds suggests that it may contribute to various chemical reactions and processes at the molecular and cellular level .

properties

IUPAC Name

methyl 3-pyridin-2-ylprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFHTWMHKXJIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-Pyridyl)propiolate

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